Cas no 1451391-92-6 (Lithium trimethoxy(thiazol-2-yl)borate)

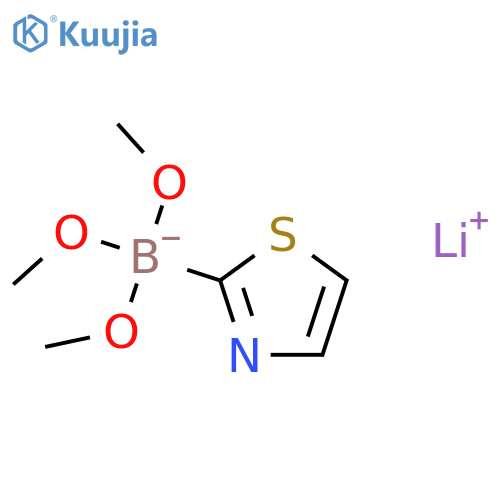

1451391-92-6 structure

商品名:Lithium trimethoxy(thiazol-2-yl)borate

CAS番号:1451391-92-6

MF:C6H11BLiNO3S

メガワット:194.973440408707

MDL:MFCD26131440

CID:2092671

PubChem ID:86280187

Lithium trimethoxy(thiazol-2-yl)borate 化学的及び物理的性質

名前と識別子

-

- Lithium trimethoxy(thiazol-2-yl)borate

- CS-0175041

- 1451391-92-6

- MFCD26131440

- Lithiumtrimethoxy(thiazol-2-yl)borate

- lithium;trimethoxy(1,3-thiazol-2-yl)boranuide

- Lithium (Thiazol-2-yl)trimethoxyborate

- CS2934

- SY257793

-

- MDL: MFCD26131440

- インチ: InChI=1S/C6H11BNO3S.Li/c1-9-7(10-2,11-3)6-8-4-5-12-6;/h4-5H,1-3H3;/q-1;+1

- InChIKey: AVPARELZBUTGNZ-UHFFFAOYSA-N

- ほほえんだ: CO[B-](C1=NC=CS1)(OC)OC.[Li+]

計算された属性

- せいみつぶんしりょう: 195.0712730g/mol

- どういたいしつりょう: 195.0712730g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 4

- 複雑さ: 142

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 68.8Ų

Lithium trimethoxy(thiazol-2-yl)borate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB452962-1 g |

Lithium trimethoxy(thiazol-2-yl)borate; . |

1451391-92-6 | 1g |

€1,160.10 | 2023-07-18 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y19375-5g |

Lithium trimethoxy(thiazol-2-yl)borate |

1451391-92-6 | 95% | 5g |

¥11259.0 | 2024-07-15 | |

| Chemenu | CM189861-1g |

Lithium trimethoxy(thiazol-2-yl)borate |

1451391-92-6 | 95% | 1g |

$*** | 2023-03-30 | |

| Alichem | A059005672-1g |

Lithium trimethoxy(thiazol-2-yl)borate |

1451391-92-6 | 95% | 1g |

$550.00 | 2022-04-02 | |

| eNovation Chemicals LLC | D697118-10g |

Lithium (Thiazol-2-yl)trimethoxyborate |

1451391-92-6 | 95% | 10g |

$1925 | 2024-07-20 | |

| eNovation Chemicals LLC | D697118-0.25g |

Lithium (Thiazol-2-yl)trimethoxyborate |

1451391-92-6 | 95% | 0.25g |

$285 | 2024-07-20 | |

| eNovation Chemicals LLC | D697118-5g |

Lithium (Thiazol-2-yl)trimethoxyborate |

1451391-92-6 | 95% | 5g |

$1265 | 2024-07-20 | |

| A2B Chem LLC | AI36211-250mg |

Lithium trimethoxy(thiazol-2-yl)borate |

1451391-92-6 | 95% | 250mg |

$305.00 | 2024-04-20 | |

| eNovation Chemicals LLC | D697118-1g |

Lithium (Thiazol-2-yl)trimethoxyborate |

1451391-92-6 | 95% | 1g |

$495 | 2025-02-21 | |

| eNovation Chemicals LLC | D697118-5g |

Lithium (Thiazol-2-yl)trimethoxyborate |

1451391-92-6 | 95% | 5g |

$1265 | 2025-02-21 |

Lithium trimethoxy(thiazol-2-yl)borate 関連文献

-

Joe B. Gilroy,Martin T. Lemaire,Brian O. Patrick,Robin G. Hicks CrystEngComm, 2009,11, 2180-2184

-

Shengjie Zhang,Son-Jong Hwang,David A. Dixon,Bruce C. Gates,Alexander Katz Dalton Trans., 2018,47, 13550-13558

-

Andrew L. Johnson,Matthew G. Davidson,Yolanda Pérez,Matthew D. Jones,Nicolas Merle,Paul R. Raithby,Stephen P. Richards Dalton Trans., 2009, 5551-5558

-

Chang Guo,Bin Sun,Yuning Li Polym. Chem., 2014,5, 5247-5254

-

Michael J. Hertaeg,Heather McLiesh,Julia Walker,Gil Garnier Analyst, 2021,146, 6970-6980

1451391-92-6 (Lithium trimethoxy(thiazol-2-yl)borate) 関連製品

- 7228-52-6(2,2-dimethylcycloheptan-1-one)

- 899753-78-7(3-(1-ethyl-1H-indol-3-yl)-1-(oxolan-2-yl)methylurea)

- 1807017-78-2(Ethyl 3-aminomethyl-2-cyano-4-nitrophenylacetate)

- 2177060-85-2(2-(2-methoxyphenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]ethan-1-one)

- 574732-18-6(2,4-Dichloro-3-(difluoromethyl)benzoic acid)

- 1823457-95-9(N6-Ethyl-5H,6H,7H-indeno5,6-d1,3thiazole-2,6-diamine hydrochloride)

- 1806003-34-8(6-Chloro-2-(difluoromethyl)-4-hydroxypyridine-3-carbonyl chloride)

- 2411240-61-2(N-(1-cyano-2-phenylethyl)prop-2-enamide)

- 1904577-98-5(Tert-butyl 3-amino-3-(naphthalen-1-yl)propanoate)

- 2137458-62-7(Tert-butyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1451391-92-6)Lithium trimethoxy(thiazol-2-yl)borate

清らかである:99%

はかる:10g

価格 ($):1523.0